1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and ethyl groups at the 1 and 3 positions, respectively. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with benzyl and ethyl esters. One common method includes the esterification of pyrrolidine-1,3-dicarboxylic acid with benzyl alcohol and ethyl alcohol under acidic conditions . Industrial production methods often involve similar esterification reactions but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl 3-phenyl pyrrolidine-1,3-dicarboxylate: Contains a phenyl group at the 3 position instead of an ethyl group.
1-Benzyl 3-isopropyl pyrrolidine-1,3-dicarboxylate: Features an isopropyl group at the 3 position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
1253789-87-5 |
---|---|
Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
0 |
Synonyms |
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate |
Origin of Product |
United States |
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